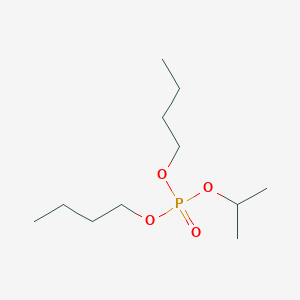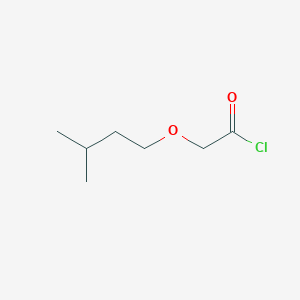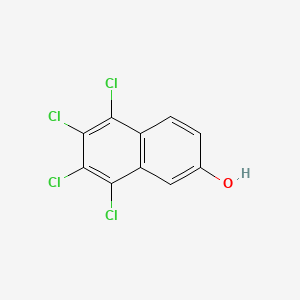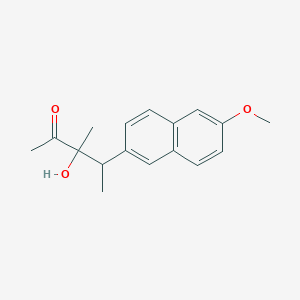
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one is a chemical compound known for its unique structure and properties. This compound features a hydroxy group, a methoxy-substituted naphthalene ring, and a methylpentanone backbone, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxynaphthalene-2-carbaldehyde with a suitable ketone under acidic or basic conditions, followed by reduction and hydrolysis steps to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies may explore its biological activity and potential therapeutic effects.
Medicine: Research may investigate its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylbutan-2-one
Uniqueness
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
56600-82-9 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one |
InChI |
InChI=1S/C17H20O3/c1-11(17(3,19)12(2)18)13-5-6-15-10-16(20-4)8-7-14(15)9-13/h5-11,19H,1-4H3 |
InChI Key |
HVGBXAZWKYQPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


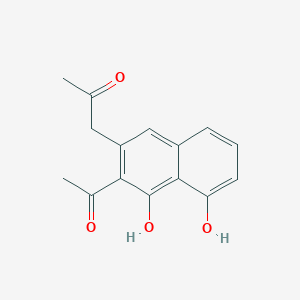
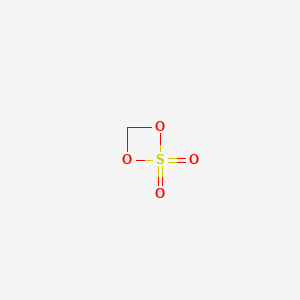
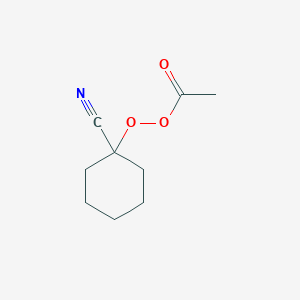
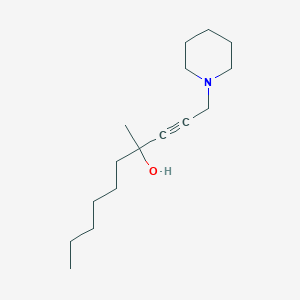
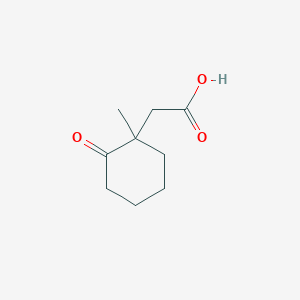
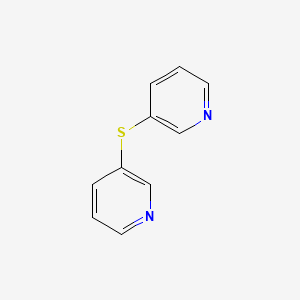
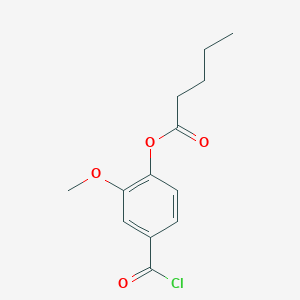
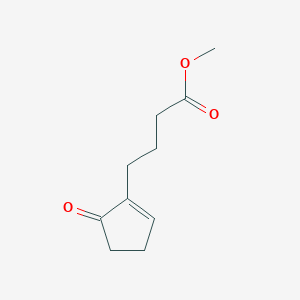
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
